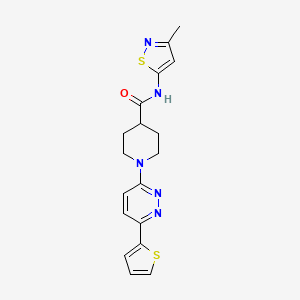

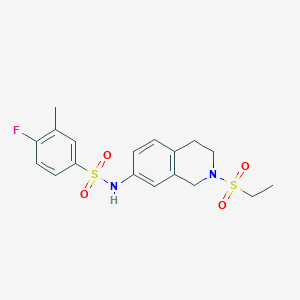

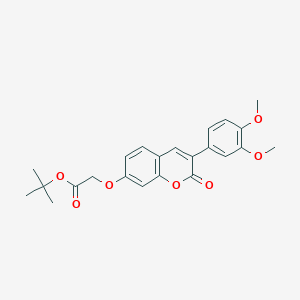

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as 2E-CN-DMPMA, is a synthetic compound created in a laboratory setting. It has a wide range of applications in both scientific research and industrial processes. It is an important building block used in organic synthesis and is used in a variety of fields, including in the synthesis of drugs, polymers, and other materials.

科学的研究の応用

Organic Synthesis and Chemical Reactions

One area of application involves the synthesis and reactivity of acrylamide derivatives in organic chemistry. For example, the study of double rearrangement reactions of acrylamide derivatives has led to the synthesis of novel compounds like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one. These reactions showcase the versatility of acrylamide derivatives in forming complex heterocyclic structures (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photovoltaic and Electronic Applications

Acrylamide derivatives have also found applications in the field of photovoltaics and electronics. For instance, organic sensitizers based on acrylamide structures have been developed for solar cell applications, demonstrating high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 films, exhibit significant photovoltaic performance, highlighting their potential in renewable energy technologies (Kim et al., 2006).

Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research has shown that certain acrylamide compounds can significantly reduce corrosion rates, offering protection for metals like copper in nitric acid solutions. This application is crucial for extending the life of metal components in industrial and infrastructure settings (Abu-Rayyan et al., 2022).

Material Science and Polymerization

In material science, acrylamide derivatives play a role in the synthesis of polymers with specific properties. Controlled radical polymerization techniques have been employed to create polymers with desired molecular weights and structures, opening up possibilities for creating novel materials with tailored properties for specific applications (Mori, Sutoh, & Endo, 2005).

Antioxidant and Anti-inflammatory Activities

The synthesis of acrylamide derivatives has been linked to potential antioxidant and anti-inflammatory activities. Novel compounds have been evaluated for their ability to act as antioxidants and anti-inflammatory agents, suggesting the possibility of pharmaceutical applications for these chemicals (Madhavi & Sreeramya, 2017).

特性

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-4-6-16(7-5-13)21-19(22)15(12-20)10-14-11-17(23-2)8-9-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLISWFWPWBYGW-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

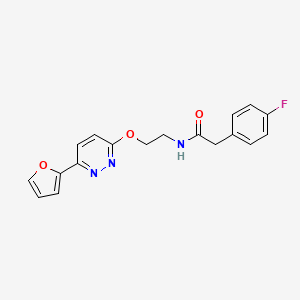

![N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2891836.png)

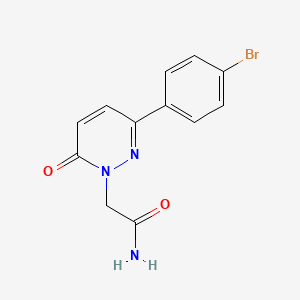

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2891838.png)

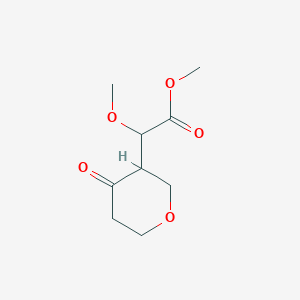

![1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2891855.png)